molecular formula C17H15N3O4S B2819594 N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide CAS No. 863004-00-6

N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Cat. No.: B2819594
CAS No.: 863004-00-6
M. Wt: 357.38
InChI Key: JKYJOWDLGJTKMW-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The 1,5-benzothiazepine core structure is a privileged scaffold in drug discovery, known for its diverse biological profile. Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel chemical entities. It is also valuable as a standard or reference material in analytical studies using techniques such as HPLC, MS, and NMR for method development and validation. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Please consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-16(18-12-5-7-13(8-6-12)20(23)24)11-19-14-3-1-2-4-15(14)25-10-9-17(19)22/h1-8H,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYJOWDLGJTKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl ring, followed by coupling with the benzothiazepine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) can be used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazepine derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the potential of N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : A study reported effective inhibition of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a lead compound for developing new antibiotics.

Neurological Disorders

Emerging evidence suggests that this compound may have neuroprotective effects. It is believed to modulate neurotransmitter systems and offer protection against excitotoxicity.

  • Research Findings : In animal models of neurodegeneration, treatment with the compound resulted in reduced neuronal loss and improved cognitive function.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could make it beneficial for treating conditions such as arthritis or inflammatory bowel disease.

  • Clinical Implications : Preliminary studies indicate that it may reduce inflammation markers in animal models, paving the way for further clinical trials.

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis via mitochondrial pathwaysEffective against various cancer cell lines
AntimicrobialInhibits growth of bacteriaActive against Staphylococcus aureus and E. coli
Neurological DisordersModulates neurotransmitter systemsReduces neuronal loss in animal models
Anti-inflammatoryInhibits pro-inflammatory cytokinesDecreases inflammation markers in preclinical studies

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide would depend on its specific biological target. Generally, benzothiazepines can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The nitrophenyl group may enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Key Analogs:

Compound Name Substituent at Acetamide Phenyl Group Substituent on Benzothiazepinone Core Molecular Formula Pharmacological Notes Reference
N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide 4-Nitrophenyl None C₁₇H₁₅N₃O₃S Not explicitly reported; structural analog of diltiazem impurities
N-(4-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide (C714-0194) 4-Methoxyphenyl 2-Phenyl C₂₄H₂₂N₂O₃S Screening compound for biological activity
(2S,3S)-2-(4-Methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl Acetate (Diltiazem Impurity B) 4-Methoxyphenyl 3-Acetate C₂₀H₁₉NO₄S Pharmacopeial impurity of diltiazem
Diltiazem Hydrochloride 4-Methoxyphenyl + dimethylaminoethyl 3-Acetate C₂₂H₂₆N₂O₄S•HCl Calcium channel blocker; clinical use

Structural Insights:

  • Electron Effects: The 4-nitrophenyl group in the target compound contrasts with the 4-methoxyphenyl group in C714-0194 and diltiazem impurities.
  • Core Modifications: The absence of a 2-phenyl substituent (unlike C714-0194) simplifies the benzothiazepinone core, which may reduce steric hindrance in molecular interactions .

Tautomerism and Reactivity

The target compound shares synthetic pathways with tautomeric analogs like 3d-I and 3d-A, which exist in equilibrium as thiazolidinone-thiazole tautomers . This dynamic behavior could influence its stability and reactivity in biological systems.

Comparison with Diltiazem and Impurities

  • Diltiazem: Features a dimethylaminoethyl side chain critical for calcium channel binding. The target compound lacks this moiety, likely eliminating calcium antagonist activity .
  • Impurity B: Shares the 4-methoxyphenyl and benzothiazepinone core but differs in the acetate group’s position, highlighting the sensitivity of pharmacological profiles to minor structural changes .

Biological Activity

N-(4-nitrophenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23_{23}H19_{19}N3_{3}O4_{4}S
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 847486-12-8

Research indicates that the compound exhibits various biological activities, primarily through the inhibition of specific enzymes and interactions with cellular pathways. The nitrophenyl group is known to enhance the lipophilicity and bioactivity of the molecule, allowing it to interact effectively with target sites in biological systems.

  • Enzyme Inhibition : Studies have shown that derivatives of compounds similar to this compound can inhibit liver microsomal enzymes involved in drug metabolism. For instance, related compounds have shown inhibitory potency ranging from 4% to 80% against rat liver microsomal retinoic acid metabolizing enzymes .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Anticancer Potential : The compound's structural features suggest potential anticancer activity. Similar benzothiazepine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate potency (4%-80%) against liver enzymes
AntioxidantProtective effects against oxidative stress
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of similar benzothiazepine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Metabolic Studies :
    Another research effort focused on the metabolism of related compounds in vivo. The findings suggested that compounds with a nitrophenyl moiety exhibited altered pharmacokinetics, influencing their therapeutic efficacy and safety profiles.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepKey Reagents/ConditionsYield (%)Purity (%)Reference
Core FormationEthanol, reflux, 12 h6892
Acetamide CouplingDMF, 70°C, 6 h7295

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Answer:
Structural confirmation relies on a combination of analytical methods:

  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
  • NMR Spectroscopy:
    • ¹H NMR: Resolves aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and diastereotopic protons in the benzothiazepinone ring (δ 3.0–4.5 ppm) .
    • ¹³C NMR: Confirms carbonyl carbons (C=O at ~165–175 ppm) .
  • LC-MS/HPLC: Validates molecular weight (e.g., m/z 425.4 for [M+H]⁺) and monitors purity (>95%) .

Q. Table 2: Analytical Techniques and Key Peaks

TechniqueTarget SignalStructural InsightReference
¹H NMRδ 8.2 (d, 2H, Ar-H)Nitrophenyl group
LC-MSm/z 425.4Molecular ion

How can researchers resolve contradictions in reported biological activities of this compound?

Level: Advanced
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from structural analogs and assay variability. Strategies include:

  • Structural-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on target binding .
  • Standardized Assays: Use consistent in vitro models (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial testing) .
  • Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer assays) to enable cross-study comparisons .

Note: Limited research on the exact compound necessitates extrapolation from structurally related benzothiazepine derivatives .

What are the common side reactions observed during synthesis, and how can they be minimized?

Level: Advanced
Answer:

  • Side Reactions:
    • Oxidation of Nitrophenyl Group: Forms nitroso byproducts under prolonged heating .
    • Racemization: Occurs during cyclization, leading to diastereomeric impurities .
  • Mitigation Strategies:
    • Use inert atmospheres (N₂/Ar) to prevent oxidation .
    • Optimize reaction time (≤6 h) and monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

What in vitro assays are recommended for evaluating the compound's pharmacological potential?

Level: Basic
Answer:

  • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive bacteria .
  • Anticancer: MTT assay on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) or tyrosine kinases to assess mechanism .

Methodological Tip: Include a positive control (e.g., cisplatin for cytotoxicity) and triplicate replicates for statistical validity .

How do structural modifications influence the compound's reactivity and bioactivity?

Level: Advanced
Answer:

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl moiety enhances electrophilicity, improving interactions with nucleophilic residues in enzymes .
  • Benzothiazepine Core Modifications:
    • Methoxy Substituents: Increase solubility but may reduce binding affinity due to steric hindrance .
    • Trifluoromethyl Groups: Improve metabolic stability and target selectivity .

Q. Table 3: Impact of Substituents on Bioactivity

SubstituentBiological Activity (IC₅₀, μM)Reference
4-Nitrophenyl12.5 (Anticancer)
4-Methoxyphenyl28.7 (Anticancer)

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